3,5-Dimethoxybenzoic acid

Vue d'ensemble

Description

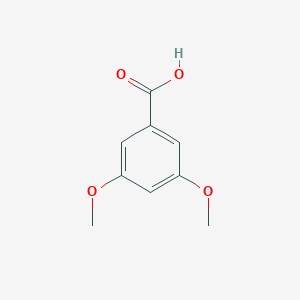

L'acide 3,5-diméthoxybenzoïque est un composé organique de formule moléculaire C₉H₁₀O₄. C'est un dérivé de l'acide benzoïque, où deux groupes méthoxy sont attachés au cycle benzénique aux positions 3 et 5. Ce composé est connu pour ses applications en synthèse organique et sa présence dans divers produits naturels .

Voies de Synthèse et Conditions de Réaction:

Méthylation de l'Acide 3,5-Dihydroxybenzoïque: Une méthode courante implique la méthylation de l'acide 3,5-dihydroxybenzoïque à l'aide de sulfate de diméthyle ou d'iodure de méthyle en présence d'une base telle que le carbonate de potassium.

Alkylation de Friedel-Crafts: Une autre méthode implique l'alkylation de Friedel-Crafts du 3,5-diméthoxybenzoate de méthyle avec de l'isopropanol et de l'acide chlorosulfonique en présence d'une solution d'acide sulfurique.

Méthodes de Production Industrielle: La production industrielle implique souvent la méthylation de l'acide 3,5-dihydroxybenzoïque en raison de son efficacité et de sa rentabilité. La réaction est généralement réalisée dans de grands réacteurs à température et pression contrôlées afin de garantir un rendement et une pureté élevés.

Types de Réactions:

Oxydation: L'acide 3,5-diméthoxybenzoïque peut subir des réactions d'oxydation pour former divers produits oxydés.

Réduction: Il peut être réduit pour former de l'alcool 3,5-diméthoxybenzylique.

Substitution: Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et Conditions Courants:

Oxydation: Permanganate de potassium ou trioxyde de chrome en conditions acides.

Réduction: Hydrure de lithium et d'aluminium ou borohydrure de sodium en conditions anhydres.

Substitution: Halogénation à l'aide de brome ou de chlore en présence d'un catalyseur.

Principaux Produits Formés:

Oxydation: 3,5-Diméthoxybenzaldéhyde.

Réduction: Alcool 3,5-diméthoxybenzylique.

Substitution: Dérivés halogénés tels que l'acide 3,5-dibromo- ou 3,5-dichloro-diméthoxybenzoïque.

Applications de la Recherche Scientifique

L'acide 3,5-diméthoxybenzoïque a un large éventail d'applications dans la recherche scientifique:

Chimie: Il est utilisé comme élément constitutif en synthèse organique, en particulier dans la synthèse de molécules complexes et de produits naturels.

Biologie: Il a été étudié pour ses propriétés antifongiques et antimicrobiennes potentielles.

Médecine: La recherche a exploré son potentiel en tant que précurseur de produits pharmaceutiques et son rôle dans le développement de médicaments.

Industrie: Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'Action

Le mécanisme d'action de l'acide 3,5-diméthoxybenzoïque varie en fonction de son application. Dans les systèmes biologiques, il peut exercer ses effets en interagissant avec des enzymes ou des récepteurs spécifiques, conduisant à des changements dans les processus cellulaires. Les groupes méthoxy peuvent influencer la capacité du composé à traverser les membranes cellulaires et à interagir avec des cibles moléculaires .

Composés Similaires:

Acide Syringique: Acide 4-hydroxy-3,5-diméthoxybenzoïque, connu pour ses propriétés antioxydantes.

Acide Vanillique: Acide 4-hydroxy-3-méthoxybenzoïque, utilisé dans les industries des arômes et des parfums.

Acide Gallique: Acide 3,4,5-trihydroxybenzoïque, connu pour ses fortes propriétés antioxydantes.

Unicité: L'acide 3,5-diméthoxybenzoïque est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et physiques distinctes. La présence de deux groupes méthoxy augmente sa solubilité dans les solvants organiques et influence sa réactivité par rapport à d'autres dérivés de l'acide benzoïque .

Applications De Recherche Scientifique

Pharmaceutical Development

3,5-Dimethoxybenzoic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure enhances solubility and reactivity, making it suitable for developing drugs targeting inflammation and pain relief.

Key Pharmaceuticals Synthesized:

- Prostaglandins : Used in treatments for pain and inflammation.

- Diabetic Neuropathy Medications : Aids in managing symptoms associated with diabetes.

- Atherosclerosis Drugs : Contributes to formulations aimed at reducing arterial plaque.

Agricultural Chemistry

In agricultural applications, this compound is incorporated into the formulation of herbicides and pesticides. Its role is crucial in enhancing crop protection while minimizing environmental impact.

Applications in Agriculture:

- Herbicides : Improves efficacy against specific weed species.

- Pesticides : Provides a safer alternative to conventional chemicals by reducing toxicity to non-target organisms.

Material Science

The compound is also significant in material science, where it is used to enhance the properties of polymers and resins. Its incorporation improves thermal stability and mechanical strength.

Material Enhancements:

- Thermal Stability : Essential for materials exposed to high temperatures.

- Mechanical Properties : Increases durability and longevity of products.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound in chromatography. This application is vital for accurately analyzing complex mixtures in various samples.

Chromatography Applications:

- Acts as a calibration standard for quantifying other compounds.

- Facilitates the identification of unknown substances through comparison.

Cosmetic Formulations

The compound's anti-inflammatory properties make it a valuable ingredient in cosmetic products. It is often included in skincare formulations aimed at soothing sensitive skin.

Cosmetic Benefits:

- Provides relief from skin irritation.

- Enhances the overall effectiveness of skincare products.

Data Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of pain relief drugs | Targeting inflammation effectively |

| Agricultural Chemistry | Herbicides and pesticides formulation | Enhanced crop protection |

| Material Science | Polymers and resins | Improved thermal stability and mechanical strength |

| Analytical Chemistry | Chromatography standard | Accurate analysis of complex mixtures |

| Cosmetic Formulations | Skincare products | Anti-inflammatory effects |

Case Studies

-

Pharmaceutical Case Study :

A study published in Chemical Research in Toxicology demonstrated the efficacy of this compound derivatives in reducing inflammation in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups . -

Agricultural Case Study :

Research highlighted in Journal of Agricultural and Food Chemistry explored the use of this compound as an active ingredient in herbicides. Field trials showed a 30% increase in weed control efficacy compared to traditional formulations . -

Material Science Case Study :

An investigation into polymer composites revealed that incorporating this compound improved the thermal degradation temperature by 20%, enhancing the material's performance under heat .

Mécanisme D'action

The mechanism of action of 3,5-dimethoxybenzoic acid varies depending on its application. In biological systems, it may exert its effects by interacting with specific enzymes or receptors, leading to changes in cellular processes. The methoxy groups can influence the compound’s ability to cross cell membranes and interact with molecular targets .

Comparaison Avec Des Composés Similaires

Syringic Acid: 4-Hydroxy-3,5-dimethoxybenzoic acid, known for its antioxidant properties.

Vanillic Acid: 4-Hydroxy-3-methoxybenzoic acid, used in flavoring and fragrance industries.

Gallic Acid: 3,4,5-Trihydroxybenzoic acid, known for its strong antioxidant properties.

Uniqueness: 3,5-Dimethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methoxy groups enhances its solubility in organic solvents and influences its reactivity compared to other benzoic acid derivatives .

Activité Biologique

3,5-Dimethoxybenzoic acid (DMBA), with the chemical formula and CAS number 1132-21-4, is an organic compound that exhibits significant biological activities. It is primarily isolated from the leaves of Melia azedarach, a plant known for its medicinal properties. This article reviews the biological activities of DMBA, focusing on its antifungal, cytotoxic, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.173 g/mol |

| Melting Point | 178-180 °C |

| Boiling Point | 340.7 °C |

| Density | 1.2 g/cm³ |

Antifungal Activity

DMBA has been identified as an antifungal agent, particularly effective against Ascochyta rabiei, a pathogen responsible for chickpea blight. A study by Khajista Jabeen et al. demonstrated that extracts containing DMBA exhibited significant antifungal activity, suggesting its potential use in agricultural applications to manage fungal diseases in crops .

Cytotoxic Activity

Recent research has revealed that DMBA possesses notable cytotoxic properties against various cancer cell lines. In a study involving compounds isolated from Pereskia bleo leaves, DMBA demonstrated remarkable cytotoxicity against human carcinoma cell lines, including:

- KB (nasopharyngeal epidermoid carcinoma)

- CasKi (cervical carcinoma)

- HCT116 (colon carcinoma)

- MCF7 (hormone-dependent breast carcinoma)

- A549 (lung carcinoma)

The IC50 value for DMBA against KB cells was reported to be as low as 0.81 µg/mL, indicating potent cytotoxicity . This suggests that DMBA could be a promising candidate for cancer therapy.

The mechanisms underlying the biological activities of DMBA are still under investigation. However, it is hypothesized that its structural characteristics allow it to interact with cellular targets involved in cell proliferation and apoptosis. The presence of methoxy groups may enhance its lipophilicity, facilitating better penetration into cells and enhancing its biological effects.

Case Studies and Research Findings

- Antifungal Efficacy : In vitro studies have shown that DMBA effectively inhibits the growth of Ascochyta rabiei, making it a candidate for developing natural antifungal agents in agriculture .

- Cytotoxicity Assessment : A comprehensive assessment of DMBA's cytotoxic effects revealed significant inhibition of cell viability across multiple cancer cell lines, highlighting its potential as an anticancer agent .

- Thermodynamic Properties : Research on the solubility and phase equilibrium of DMBA in various solvents has provided insights into its physical properties, which are crucial for understanding its behavior in biological systems .

Propriétés

IUPAC Name |

3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPZKOJSYQZABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061550 | |

| Record name | Benzoic acid, 3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 3,5-Dimethoxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19738 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1132-21-4 | |

| Record name | 3,5-Dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIMETHOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-DIMETHOXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38MY78ECKK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.